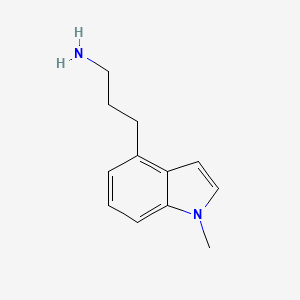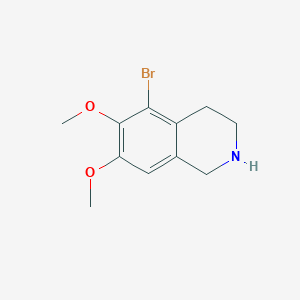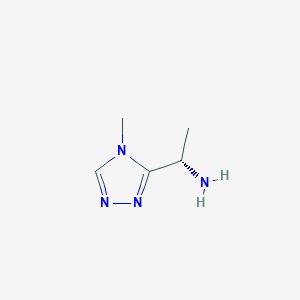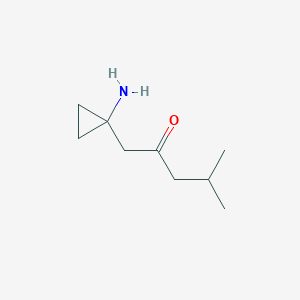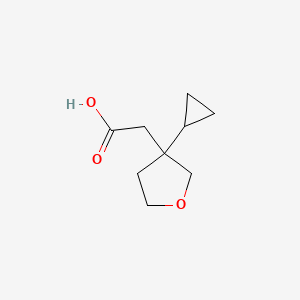
2-(3-Cyclopropyloxolan-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyclopropyloxolan-3-yl)acetic acid is an organic compound with a unique structure that includes a cyclopropyl group attached to an oxolane ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyloxolan-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarbinol with dihydrofuran in the presence of an acid catalyst to form the oxolane ring. This intermediate is then subjected to further reactions to introduce the acetic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield.
化学反応の分析
Types of Reactions
2-(3-Cyclopropyloxolan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
科学的研究の応用
2-(3-Cyclopropyloxolan-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(3-Cyclopropyloxolan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and oxolane ring provide a unique structural framework that can enhance binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
Cyclopropylacetic acid: Similar in structure but lacks the oxolane ring.
Oxolane-3-acetic acid: Contains the oxolane ring but lacks the cyclopropyl group.
Cyclopropyloxolane: Contains both the cyclopropyl group and oxolane ring but lacks the acetic acid moiety.
Uniqueness
2-(3-Cyclopropyloxolan-3-yl)acetic acid is unique due to the combination of the cyclopropyl group, oxolane ring, and acetic acid moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
2-(3-cyclopropyloxolan-3-yl)acetic acid |
InChI |
InChI=1S/C9H14O3/c10-8(11)5-9(7-1-2-7)3-4-12-6-9/h7H,1-6H2,(H,10,11) |
InChIキー |
JFYFMQYTKVIXCV-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2(CCOC2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


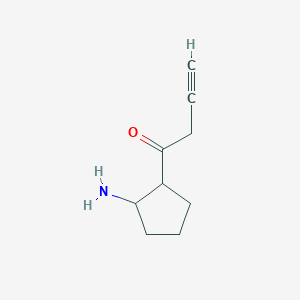

![Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172590.png)
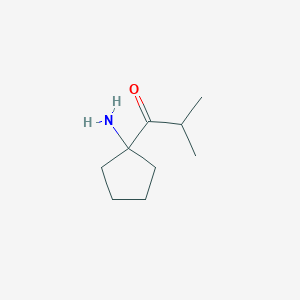
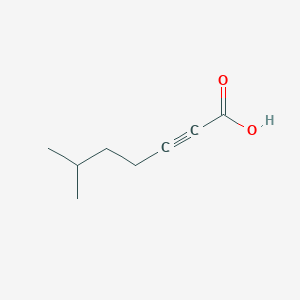
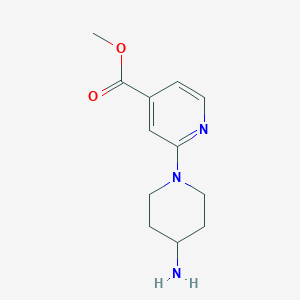
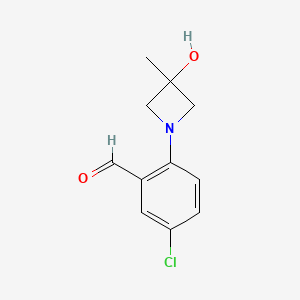


![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)
